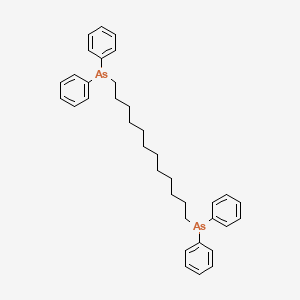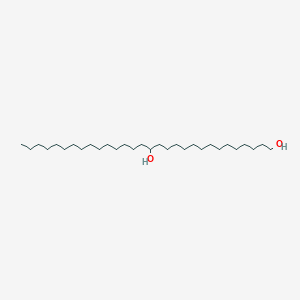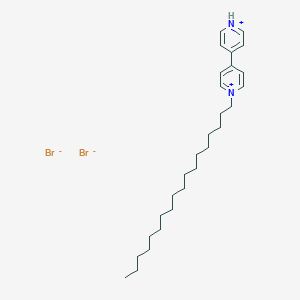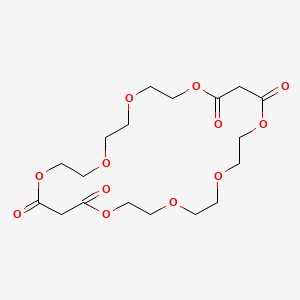
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone is a complex organic compound known for its unique structure and properties
準備方法
The synthesis of 1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone involves intricate organic reactions. Typically, the preparation methods include:
Synthetic Routes: The compound can be synthesized through multi-step organic reactions involving the formation of cyclic ethers and subsequent oxidation steps. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired product.
Industrial Production Methods: Industrial production may involve large-scale organic synthesis techniques, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups under suitable conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions. Conditions like temperature, solvent, and pH play a significant role in determining the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying cyclic ether chemistry.
Biology: It is utilized in biochemical studies to understand the interactions of cyclic ethers with biological molecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Industry: It finds applications in the production of specialty chemicals and materials, owing to its distinct chemical properties.
作用機序
The mechanism of action of 1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen atoms and cyclic structure enable it to form stable complexes with various molecules, influencing their chemical behavior and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1,4,7,10,14,17,20,23-Octaoxacyclohexacosane-11,13,24,26-tetrone can be compared with other similar compounds, such as:
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone: This compound has a similar cyclic ether structure but with fewer oxygen atoms, leading to different chemical properties and reactivity.
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-11,13,24,26-tetrone:
The uniqueness of this compound lies in its specific arrangement of oxygen atoms and cyclic structure, which confer unique chemical properties and a wide range of applications.
特性
CAS番号 |
84449-28-5 |
|---|---|
分子式 |
C18H28O12 |
分子量 |
436.4 g/mol |
IUPAC名 |
1,4,7,10,14,17,20,23-octaoxacyclohexacosane-11,13,24,26-tetrone |
InChI |
InChI=1S/C18H28O12/c19-15-13-17(21)29-11-7-25-3-4-26-8-12-30-18(22)14-16(20)28-10-6-24-2-1-23-5-9-27-15/h1-14H2 |
InChIキー |
XAOUULQEGRPAGZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCOC(=O)CC(=O)OCCOCCOCCOC(=O)CC(=O)OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


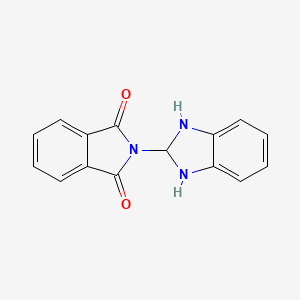
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
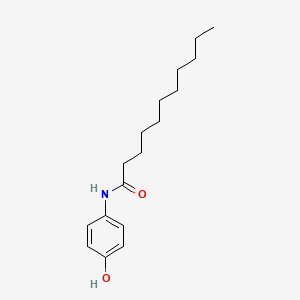
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)
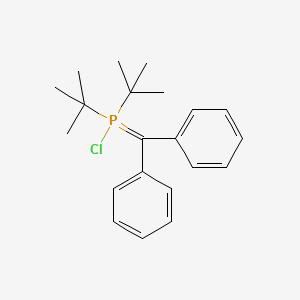
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
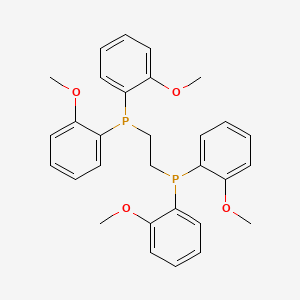
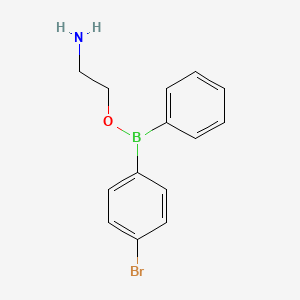
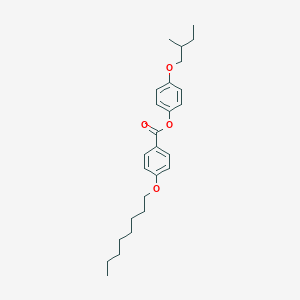
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
